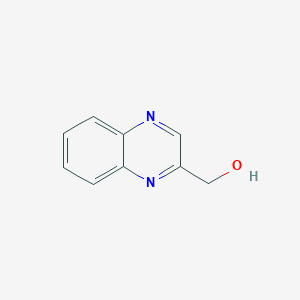

Quinoxalin-2-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLGAOXMPNXQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358622 | |

| Record name | quinoxalin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41242-94-8 | |

| Record name | quinoxalin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Bioactive Scaffolds: A Technical Guide to the Synthesis and Discovery of Quinoxalin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2-ylmethanol, a key derivative of the versatile quinoxaline scaffold, represents a critical structural motif in the landscape of medicinal chemistry. This technical guide provides a comprehensive exploration of its synthesis, historical discovery, and burgeoning significance in the development of novel therapeutics. As a Senior Application Scientist, this document moves beyond a mere recitation of protocols to offer an in-depth analysis of the chemical logic and strategic considerations that underpin the synthesis and application of this important molecule. We will delve into the foundational methodologies for constructing the quinoxaline core, explore specific pathways to introduce the 2-ylmethanol functionality, and discuss the compound's emerging role as a building block for potent kinase inhibitors and other bioactive agents.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic scaffold in drug discovery.[1][2] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, imparts a unique combination of physicochemical properties that are conducive to favorable interactions with a wide array of biological targets. This has led to the development of numerous quinoxaline-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] this compound serves as a pivotal intermediate in the elaboration of more complex molecular architectures, offering a reactive handle for further functionalization and diversification. Its structure provides a valuable building block in the development of kinase inhibitors and antimicrobial agents.[5][6]

The Genesis of a Scaffold: Discovery and Early Synthesis of Quinoxalines

The history of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction remains a cornerstone of quinoxaline synthesis to this day. The versatility of this approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, providing a powerful tool for tuning the electronic and steric properties of the final molecule.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the initial construction of the quinoxaline core followed by functional group manipulation at the 2-position.

Foundational Synthesis of the Quinoxaline Core

The most prevalent and versatile method for constructing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] This reaction is typically acid-catalyzed and proceeds through a cyclization-dehydration sequence.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

-

To a solution of the desired o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.0 eq.).

-

Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or hydrochloric acid).

-

The reaction mixture is then stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The choice of solvent and catalyst can significantly impact the reaction rate and yield. More recently, green chemistry approaches utilizing microwave irradiation or eco-friendly catalysts have been developed to improve the efficiency and sustainability of this transformation.[8][9]

Diagram: General Synthesis of the Quinoxaline Core

Caption: Classical synthesis of the quinoxaline scaffold.

Pathway to this compound: Reduction of Quinoxaline-2-carboxylic Acid Derivatives

A highly effective and common strategy for the synthesis of this compound involves the reduction of a corresponding quinoxaline-2-carboxylic acid or its ester derivative. This precursor can be synthesized through the condensation of o-phenylenediamine with a suitable α-ketoacid or its ester.

Step 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

This precursor is typically prepared by the condensation of o-phenylenediamine with ethyl 2-oxo-2-phenylacetate.

Experimental Protocol: Synthesis of Ethyl Quinoxaline-2-carboxylate

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and ethyl 2-oxo-2-phenylacetate (1.0 eq.) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl quinoxaline-2-carboxylate.

Step 2: Reduction to (Quinoxalin-2-yl)methanol

The ester is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl Quinoxaline-2-carboxylate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl quinoxaline-2-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to afford (Quinoxalin-2-yl)methanol, which can be further purified by column chromatography or recrystallization.

Diagram: Synthetic Pathway to (Quinoxalin-2-yl)methanol

Caption: A common synthetic route to (quinoxalin-2-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The hydroxyl group provides a convenient point for further chemical modification, allowing for the introduction of various pharmacophoric features.

Kinase Inhibitors

A significant area of application for quinoxaline derivatives is in the development of kinase inhibitors for the treatment of cancer.[10][11] The quinoxaline scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of various kinases. This compound can be a precursor to compounds that target kinases such as c-Met and VEGFR-2.[12][13]

Table 1: Examples of Quinoxaline-based Kinase Inhibitors

| Kinase Target | Example Compound Class | Reported Activity | Reference |

| c-Met | Substituted Quinoxalines | Potent inhibitory activity | [13] |

| VEGFR-2 | Quinoxalin-2(1H)-one derivatives | Potent inhibitors | [12] |

| Pim-1/2 Kinase | Quinoxaline-2-carboxylic acid derivatives | Submicromolar inhibition | [14] |

| GSK-3β | Quinoxaline derivatives | Potent inhibitors | [15] |

Antimicrobial Agents

The quinoxaline nucleus is also a key component of several antimicrobial agents.[3] Derivatives of this compound can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Conclusion and Future Perspectives

This compound represents a fundamentally important molecule in the field of medicinal chemistry. Its synthesis, rooted in the classic construction of the quinoxaline core, provides a reliable and versatile platform for the development of novel bioactive compounds. The strategic reduction of quinoxaline-2-carboxylic acid derivatives offers a robust pathway to this key intermediate. As our understanding of the biological roles of various kinases and other therapeutic targets deepens, the utility of this compound as a scaffold for the design and synthesis of next-generation therapeutics is poised to expand significantly. Future research will likely focus on developing more efficient and greener synthetic methodologies, as well as exploring the full potential of this versatile building block in the discovery of new and effective drugs.

References

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Green Synthesis of Quinoxaline and Substituted Quinoxalines. (n.d.). TSI Journals. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. [Link]

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). MDPI. [Link]

-

SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (n.d.). TSI Journals. [Link]

-

Green synthesis of quinoxaline and substituted quinoxalines. (2011). ResearchGate. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). MDPI. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). Taylor & Francis Online. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. (2020). Sri K.V. College of Pharmacy. [Link]

-

Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. (2014). ResearchGate. [Link]

-

Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). (2003). PubMed. [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2022). National Institutes of Health. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. [Link]

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). MDPI. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. (2023). Royal Society of Chemistry. [Link]

-

Quinoxaline. (n.d.). Wikipedia. [Link]

-

New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. (2022). PubMed. [Link]

-

Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2018). Semantic Scholar. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline - Wikipedia [en.wikipedia.org]

- 3. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05066A [pubs.rsc.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Quinoxalin-2-ylmethanol chemical structure and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Quinoxalin-2-ylmethanol

Prepared by: A Senior Application Scientist

Executive Summary

This compound is a pivotal heterocyclic compound featuring a quinoxaline core fused to a hydroxymethyl group. This structure serves as a versatile scaffold in medicinal chemistry and materials science. The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering researchers and drug development professionals a robust framework for its utilization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity in experimental outcomes.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoxaline ring system is of significant interest due to its inherent pharmacological properties. Its planar, aromatic structure allows it to participate in π-π stacking and hydrogen bonding interactions with biological macromolecules, making it an ideal foundation for designing targeted therapeutics.[2][4] The introduction of a hydroxymethyl group at the 2-position, as in this compound, provides a crucial reactive handle for further chemical modification. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, enabling the construction of diverse molecular libraries for drug discovery programs.[5] Consequently, a thorough understanding of its synthesis and characterization is fundamental for its effective application.

Synthesis and Purification of this compound

The most direct and reliable synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For this compound, a logical and field-proven approach is the reduction of a precursor like quinoxaline-2-carboxylic acid or its corresponding ester. However, a more direct condensation approach using a protected dihydroxyacetone or a similar three-carbon α-hydroxy ketone synthon with o-phenylenediamine is also a viable strategy.

Below, we outline a robust, two-step protocol starting from the commercially available quinoxaline-2-carboxylic acid.

Logical Synthesis Workflow

Caption: Two-step synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol: Synthesis

Step 1: Esterification of Quinoxaline-2-carboxylic Acid

-

Rationale: The carboxylic acid is first converted to its methyl ester to facilitate a cleaner reduction. Direct reduction of the carboxylic acid with strong reducing agents like LiAlH₄ is possible but can lead to more side products and purification challenges.

-

Procedure:

-

To a solution of quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous methanol (15 mL/g), add thionyl chloride (SOCl₂, 0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl quinoxaline-2-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Reduction to this compound

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting esters to alcohols. It offers a better safety profile and easier workup compared to lithium aluminum hydride (LiAlH₄).

-

Procedure:

-

Dissolve the crude methyl quinoxaline-2-carboxylate (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF) (1:1, 20 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to afford pure this compound as a gray to off-white solid.[8]

-

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing experimental conditions for its handling, reaction, and analysis.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[9] |

| CAS Number | 41242-94-8 | ChemicalBook[8] |

| Molecular Formula | C₉H₈N₂O | PubChem[9] |

| Molecular Weight | 160.17 g/mol | ChemicalBook[8] |

| Appearance | Gray to off-white solid | ChemicalBook[8] |

| Melting Point | 79-80 °C | ChemicalBook[8] |

| Boiling Point | 310.2 ± 27.0 °C (Predicted) | ChemicalBook[8] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | ChemNet[10] |

| SMILES | C1=CC=C2C(=C1)N=CC(=N2)CO | PubChem[9] |

| InChIKey | PZLGAOXMPNXQBW-UHFFFAOYSA-N | PubChem[9] |

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The following section details the expected outcomes from NMR, IR, and MS analyses, along with a standard HPLC protocol.

Characterization Workflow

Sources

- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. Quinoxaline synthesis [organic-chemistry.org]

- 8. This compound CAS#: 41242-94-8 [amp.chemicalbook.com]

- 9. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 10. 41242-94-8 this compound this compound - CAS Database [chemnet.com]

A Technical Guide to the Spectroscopic Characterization of Quinoxalin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Quinoxalin-2-ylmethanol (CAS No: 41242-94-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] As a versatile building block, its unambiguous characterization is paramount for ensuring the integrity and reproducibility of research and development efforts. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a mere listing of values to explain the underlying principles and experimental considerations.

The Structural and Scientific Context of this compound

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including antibiotics and anticancer agents. This compound, with its reactive hydroxyl group, serves as a crucial intermediate in the synthesis of more complex pharmaceutical and functional molecules.[1] A thorough understanding of its spectroscopic signature is therefore essential for reaction monitoring, quality control, and the elucidation of the structures of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline ring system and the aliphatic protons of the methanol substituent. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the deshielding effects of the aromatic currents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.8 - 9.0 | s | - |

| H5, H8 | ~8.0 - 8.2 | m | - |

| H6, H7 | ~7.7 - 7.9 | m | - |

| -CH₂- | ~5.0 - 5.2 | s | - |

| -OH | Variable | br s | - |

Interpretation and Rationale:

-

H3 Proton: The proton at position 3 is adjacent to a nitrogen atom and is part of the electron-deficient pyrazine ring, leading to a significant downfield shift. Its singlet multiplicity arises from the absence of adjacent protons.

-

Aromatic Protons (H5, H6, H7, H8): The protons on the benzene ring will appear as a complex multiplet system due to mutual coupling. The protons ortho to the fused pyrazine ring (H5 and H8) are expected to be the most deshielded.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing quinoxaline ring and the oxygen atom, resulting in a downfield shift compared to a simple alkyl alcohol. The signal is expected to be a singlet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 155 |

| C3 | ~145 - 150 |

| C4a | ~140 - 145 |

| C8a | ~140 - 145 |

| C5, C8 | ~129 - 132 |

| C6, C7 | ~128 - 131 |

| -CH₂- | ~60 - 65 |

Interpretation and Rationale:

-

Quaternary Carbons (C2, C4a, C8a): The carbons at the ring junctions and the carbon bearing the methanol group are quaternary and will typically show weaker signals. The carbons of the pyrazine ring (C2, C3) are significantly deshielded due to the adjacent nitrogen atoms.

-

Aromatic CH Carbons (C3, C5, C6, C7, C8): The chemical shifts of these carbons are in the typical aromatic region, with variations due to their position relative to the nitrogen atoms and the substituent.

-

Aliphatic Carbon (-CH₂-): The methylene carbon is shielded relative to the aromatic carbons and appears in the aliphatic region, shifted downfield by the attached oxygen and the quinoxaline ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

dot

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Alcohol |

| 3050-3150 (sharp) | C-H stretch | Aromatic |

| 2850-2960 (sharp) | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1650 (medium) | C=N stretch | Pyrazine ring |

| 1450-1600 (multiple) | C=C stretch | Aromatic rings |

| 1000-1250 (strong) | C-O stretch | Alcohol |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene group.

-

C=N and C=C Stretches: The absorptions in the 1450-1650 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system.

-

C-O Stretch: A strong band in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

dot

Caption: Workflow for ATR-IR sample preparation and data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 159 | [M-H]⁺ |

| 131 | [M-CHO]⁺ |

| 130 | [M-CH₂O]⁺ |

| 104 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected at m/z 160, corresponding to the molecular weight of this compound (C₉H₈N₂O). Common fragmentation pathways for this molecule under EI conditions are likely to include:

-

Loss of a hydrogen radical: to form a stable cation at m/z 159.

-

Loss of a formyl radical (-CHO): leading to a fragment at m/z 131.

-

Loss of formaldehyde (-CH₂O): resulting in the quinoxaline radical cation at m/z 130.

-

Cleavage of the pyrazine ring: leading to smaller aromatic fragments.

dot

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds.

dot

Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data and provided the rationale behind the interpretation of the spectra. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is the bedrock of scientific integrity in research and drug development.

References

- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648781/]

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b13130]

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222402/]

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/58776]

- ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000570]

- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08643]

- T1-T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7582924390ed361848520]

- This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/quinoxalin-2-ylmethanol]

- Experiment 11 — Infrared Spectroscopy. Swarthmore College. [URL: https://www.swarthmore.

- Infrared Spectroscopy. MMRC. [URL: https://mmrc.caltech.edu/FTIR/FTIR%20intro.pdf]

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups]

- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/jp5104866]

- Ion fragmentation of small molecules in mass spectrometry. SlideShare. [URL: https://www.slideshare.net/mona-2009/ion-fragmentation-of-small-molecules-in-mass-spectrometry]

- Experiment- 6. Mustansiriyah University. [URL: https://uomustansiriyah.edu.iq/media/lectures/6/6_2019_05_21!08_30_36_PM.pdf]

- Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/1099-1492(200012)13:8%3C433::AID-NBMR644%3E3.0.CO;2-9]

- ¹³C NMR Chemical Shift. Oregon State University. [URL: https://chemistry.oregonstate.edu/courses/ch334-6/ch361-2/cnmr.htm]

- IR Absorption Table. University of California, Los Angeles. [URL: https://webspectra.chem.ucla.edu/irtable.html]

- I.R Spectrum of Heterocyclic Compound {7}. ResearchGate. [URL: https://www.researchgate.net/figure/IR-Spectrum-of-Heterocyclic-Compound-7_fig4_350849931]

- Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [URL: https://apps.dtic.

- FTIR analysis of the quinoxaline compound. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-analysis-of-the-quinoxaline-compound_fig3_378031358]

- High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125867/]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om100106e]

- Sample preparation for mass spectrometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [URL: https://orgchemboulder.com/Spectroscopy/irtutor/irchart.shtml]

- Native MS Sample Preparation. University of Oxford. [URL: https://www.mass-spec.ox.ac.

- Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om100106e]

- 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/HOMyKZrZF5O]

- THE INVESTIGATION OF BIOACTIVE SECONDARY METABOLITES OF THE METHANOL EXTRACT OF ERYNGIUM AMETHYSTINUM. SCIDAR. [URL: https://scidar.com/p/the-investigation-of-bioactive-secondary-metabolites-of-the-methanol-extract-of-eryngium-amethystinum/109407]

- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ChemSusChem. [URL: https://core.ac.uk/display/85258957]

Sources

Quinoxalin-2-ylmethanol: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of a versatile building block in medicinal chemistry.

Foreword

The quinoxaline scaffold is a cornerstone in the development of contemporary therapeutics, renowned for its broad spectrum of biological activities.[1] Within this privileged class of heterocyclic compounds, quinoxalin-2-ylmethanol emerges as a pivotal building block, offering a reactive handle for the synthesis of a diverse array of complex molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in the synthesis of bioactive agents. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and its role as a precursor to compounds with potential antimicrobial and kinase inhibitory activities.

Core Identification: CAS Number and Nomenclature

At the heart of any chemical discourse lies unambiguous identification. This compound is cataloged under the following identifiers:

| Identifier | Value |

| CAS Number | 41242-94-8[2] |

| IUPAC Name | This compound |

| Synonyms | 2-QuinoxalineMethanol, 2-(Hydroxymethyl)quinoxaline |

| Molecular Formula | C₉H₈N₂O[3] |

| Molecular Weight | 160.17 g/mol [3] |

These identifiers are crucial for accurate literature searches, procurement, and regulatory compliance.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| Melting Point | 79-80 °C | |

| Boiling Point (Predicted) | 310.2 ± 27.0 °C | |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | |

| Appearance | Gray to dark gray solid | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the reduction of a suitable precursor, quinoxaline-2-carboxylic acid. This transformation leverages powerful reducing agents to convert the carboxylic acid functionality into a primary alcohol.

Plausible Synthetic Pathway

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Materials:

-

Quinoxaline-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Substrate: Quinoxaline-2-carboxylic acid (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Controlled Addition at Low Temperature: The initial reaction between LiAlH₄ and the carboxylic acid is exothermic. Slow, dropwise addition at a low temperature is crucial to control the reaction rate and prevent dangerous temperature increases.

-

Reflux: Heating the reaction mixture to reflux ensures the reaction goes to completion.

-

Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed slowly and with extreme caution in an ice bath to control the release of heat and gas.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy (Predicted):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₃ | ~8.6 | s | - |

| H₅, H₈ | ~8.1 | m | - |

| H₆, H₇ | ~7.8 | m | - |

| -CH₂- | ~4.9 | s | - |

| -OH | Variable | br s | - |

¹³C NMR Spectroscopy (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| C₂ | ~155 |

| C₃ | ~145 |

| C₄ₐ, C₈ₐ | ~142 |

| C₅, C₈, C₆, C₇ | 128-131 |

| -CH₂- | ~63 |

Infrared (IR) Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3400-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch | ~1620 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (primary alcohol) | ~1050 |

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z 161.07

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with a wide range of biological activities. Its primary alcohol functionality provides a convenient point for further chemical modifications.

Precursor for Antimicrobial Agents

The quinoxaline nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4][5] this compound can be utilized as a starting material to introduce various side chains and functional groups that can enhance antibacterial and antifungal activity.[6][7]

Caption: Synthesis of antimicrobial agents from this compound.

The oxidation of the primary alcohol to an aldehyde opens up a plethora of synthetic possibilities, including the formation of imines (Schiff bases) and hydrazones. These derivatives have been shown to possess significant antimicrobial properties.

Scaffold for Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy, and the quinoxaline core is a prominent feature in many kinase inhibitors.[8][9] this compound can be elaborated into more complex structures that can effectively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

The hydroxyl group can be functionalized to introduce moieties that can form key hydrogen bonds and other interactions within the kinase active site, leading to potent and selective inhibition.

Conclusion

This compound is a readily accessible and highly versatile chemical entity that holds significant promise for the future of drug discovery. Its straightforward synthesis, coupled with the reactivity of its primary alcohol, makes it an invaluable building block for the creation of novel therapeutic agents. The continued exploration of the chemical space accessible from this compound is expected to yield new and improved candidates for the treatment of a wide range of diseases.

References

-

Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Molecules, 16(1), 624-637. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(59), 37373-37380. [Link]

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2021). The Journal of Organic Chemistry, 86(24), 18073-18084.

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4153. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(59), 37373-37380. [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2021). Indian Journal of Chemistry, Section B, 60B(4), 589-597. [Link]

-

13C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 2, (1), 81-86. [Link]

-

Quinoxaline, 2-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2019). Tropical Journal of Pharmaceutical Research, 18(10), 2055-2063. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

-

Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-One Derivatives as EGFR Tyrosine Kinase Inhibitors. (2015). Letters in Drug Design & Discovery, 12(8), 644-651. [Link]

-

Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-22. [Link]

-

IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

This compound (C007B-492958). (n.d.). Cenmed. Retrieved from [Link]

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Molecules, 26(11), 3169. [Link]

-

Quinoxalin-2-yloxymethanol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of quinazolines as tyrosine kinase inhibitors. (2011). Mini-Reviews in Medicinal Chemistry, 11(12), 1045-1061. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-22. [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2014). International Journal of ChemTech Research, 6(1), 470-478. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). Indian Journal of Chemistry, Section B, 41B(3), 609-614. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds, 43(1), 589-610. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). ChemistryOpen, 11(8), e202200083. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. cenmed.com [cenmed.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Quinoxalin-2-ylmethanol Derivatives

Abstract: The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide focuses on a specific, yet highly promising subclass: quinoxalin-2-ylmethanol and its derivatives. These compounds serve as critical intermediates and bioactive molecules, demonstrating significant potential across therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[1][6][7] This document provides an in-depth exploration of their synthesis, diverse biological activities, and the mechanistic pathways they modulate. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and future perspectives to guide further discovery in this dynamic field.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

The quinoxaline ring system, consisting of a benzene ring fused to a pyrazine ring, is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[1][8] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal electronic and steric properties for interacting with a multitude of biological targets. This has led to the development of quinoxaline-containing drugs for various diseases, including cancer and viral infections.[5][9]

The functionalization of the quinoxaline core at the 2- and 3-positions is a common strategy to modulate biological activity. Specifically, the introduction of a hydroxymethyl group at the C-2 position to form this compound creates a key synthetic handle. This alcohol moiety can be readily modified to generate extensive libraries of esters, ethers, and other derivatives, allowing for fine-tuning of properties such as solubility, stability, and target affinity.

Synthetic Strategies for this compound Derivatives

The foundational method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][10][11] This robust reaction forms the basis for creating a wide array of substituted quinoxalines.

General Synthesis Pathway

The typical synthesis of this compound derivatives begins with the reaction of an appropriate o-phenylenediamine with a glyoxalic acid derivative, which upon cyclization and reduction, yields the desired methanol scaffold. Subsequent modifications can then be performed on the hydroxyl group.

This pathway's efficiency lies in its modularity. By varying the substituents on the starting o-phenylenediamine and the reagents used for derivatization (e.g., different carboxylic acids or alkyl halides), a large and structurally diverse library of compounds can be generated for biological screening.[11]

Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities. Their therapeutic potential stems from their ability to interact with various enzymes, receptors, and nucleic acids.

Anticancer Activity

The development of novel anticancer agents is a primary focus for quinoxaline chemistry.[12][13] Derivatives of this compound have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[14][15]

Mechanisms of Action:

-

Topoisomerase Inhibition: Certain derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an essential enzyme for DNA replication and repair in cancer cells.[16] By stabilizing the Topo II-DNA cleavage complex, these compounds lead to DNA strand breaks and induce apoptosis.[16]

-

Kinase Inhibition: Many kinases, which are often overactive in cancer, are targeted by quinoxaline derivatives.[17] They can act as ATP-competitive inhibitors of crucial signaling kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby blocking proliferation and angiogenesis pathways.[14][18]

-

Apoptosis Induction: A common outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis).[6][16] This is often mediated through the upregulation of pro-apoptotic proteins (e.g., p53, Caspase-3) and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature of the substituent on the methanol group and the benzene ring of the quinoxaline core is critical for anticancer potency. For instance, the introduction of bromo groups has been shown to enhance activity against lung cancer cells compared to nitro groups.[19]

| Derivative Type | Target Cancer Cell Line | Reported IC50 (µM) | Reference |

| Phenyl-substituted | PC-3 (Prostate) | 2.11 - 4.11 | [16] |

| Sulfonamide-substituted | HCT116 (Colon) | Potent Activity | [14] |

| Bromo-substituted | A549 (Lung) | 9.32 - 11.98 | [19] |

| Various Substitutions | Three tumor cell lines | Potent Activity | [18] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Quinoxaline derivatives have long been recognized for their antibacterial and antifungal properties.[8][20][21][22]

Antibacterial Activity: These compounds are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[21][23] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The 1,4-di-N-oxide derivatives of quinoxaline are particularly noted for their broad-spectrum antibacterial properties.[24]

Antifungal Activity: Several derivatives have shown potent activity against pathogenic fungi, including plant pathogens like Rhizoctonia solani.[21] Some compounds have demonstrated efficacy superior to commercial fungicides, suggesting their potential in agricultural applications.[21]

Antiviral Activity

The quinoxaline scaffold is a promising framework for the development of antiviral drugs.[9][10] Research has shown efficacy against a range of DNA and RNA viruses.[10]

Mechanisms of Action:

-

Enzyme Inhibition: A key target for antiviral quinoxalines is reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[10]

-

Replication Inhibition: Other derivatives have been shown to inhibit the replication of viruses such as Herpes Simplex Virus (HSV-1) and Human Cytomegalovirus (HCMV) in cell cultures, with some compounds exhibiting higher potency than the reference drug ganciclovir.[3][25]

-

Targeting Viral Proteins: In the context of respiratory viruses, quinoxaline derivatives can target highly conserved viral proteins, such as the NS1 protein in influenza viruses or the main protease (Mpro) in coronaviruses, disrupting the viral life cycle.[10][26][27]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators.[1][6]

Mechanisms of Action:

-

COX Inhibition: Some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins.[18]

-

Cytokine Suppression: They can also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, key players in the inflammatory cascade.[1][6]

Mechanistic Insights: A Focus on Anticancer Pathways

To illustrate the mechanism of action, we can visualize the role of a this compound derivative as a Topoisomerase II inhibitor, a pathway implicated in its anticancer effects.[16]

This pathway highlights a critical advantage of such targeted therapies. By specifically interfering with a process vital for rapidly dividing cancer cells, these compounds can achieve high efficacy while potentially minimizing damage to normal, healthy cells.[16]

Key Experimental Protocols for Activity Screening

The evaluation of novel this compound derivatives requires robust and standardized in vitro assays. Adherence to these protocols ensures the generation of reproducible and comparable data, which is fundamental for lead identification and optimization.[28]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28] It is a foundational screening tool in anticancer drug discovery.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (~18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[28]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic, typically ≤ 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (solvent only) and positive control (e.g., Doxorubicin) wells.[28]

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[28]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used, qualitative technique to test the susceptibility of bacteria to antimicrobial agents.[29] It provides a visual indication of a compound's inhibitory power.

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[29]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard) from a pure culture.[30]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60° each time to ensure even coverage.[30]

-

Disk Application: Aseptically apply paper disks impregnated with the test quinoxaline derivatives onto the surface of the agar. Gently press the disks to ensure complete contact. Include a negative control (disk with solvent only) and a positive control (disk with a known antibiotic).

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[30]

Future Perspectives and Conclusion

The diverse biological activities of this compound derivatives underscore their immense potential as a scaffold for drug discovery.[4] Their demonstrated efficacy in anticancer, antimicrobial, and antiviral applications provides a strong foundation for further research.[2][15][25]

Future efforts should focus on:

-

Lead Optimization: Expanding structure-activity relationship studies to enhance potency and selectivity while minimizing off-target effects and toxicity.

-

Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to fully elucidate the molecular targets and pathways modulated by the most promising compounds.

-

In Vivo Evaluation: Progressing lead candidates from in vitro screening to preclinical in vivo models to assess their pharmacokinetic profiles, efficacy, and safety in a whole-organism context.[16]

References

-

Aguirre, G., et al. (2021). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules. Available at: [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

-

Montero, V., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Schwalbe, R., & Goodwin, A. (Eds.). (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]

-

Various Authors. (2025). In-vitro Cytotoxicity Assay of Quinoxalines. ResearchGate. Available at: [Link]

-

Tariq, M., & Waseem, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]

-

Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]

-

Various Authors. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Sharma, P., & Kumar, A. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Bekhradnia, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link]

-

Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]

-

Kumar, A., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. Available at: [Link]

-

Daflon-Yunes, N., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. Available at: [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Liang, J-H., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Kiran, G., et al. (2017). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research. Available at: [Link]

-

Lee, J-H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Bekhradnia, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. ResearchGate. Available at: [Link]

-

Davoodnia, A., et al. (2016). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. Available at: [Link]

-

Various Authors. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Archiv der Pharmazie. Available at: [Link]

-

Kandeel, M. M., et al. (2001). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. Available at: [Link]

-

Montero, V., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. Available at: [Link]

-

Al-Omar, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

-

Wang, B-L., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]

-

Refaat, H. M., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available at: [Link]

-

Bekhradnia, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link]

Sources

- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. ripublication.com [ripublication.com]

- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 27. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. woah.org [woah.org]

- 30. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Novel Quinoxalin-2-ylmethanol Derivatives

An In-Depth Technical Guide for Researchers

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2][3] Specifically, many quinoxaline-based compounds have been identified as potent kinase inhibitors, targeting critical nodes in cellular signaling pathways.[1][4][5] Quinoxalin-2-ylmethanol often serves as a key intermediate in the synthesis of these biologically active molecules.[6]

This guide provides a comprehensive, field-proven framework for elucidating the mechanism of action (MOA) of a novel this compound derivative. As a senior application scientist, the following narrative is structured not as a rigid template, but as a logical, multi-phased investigative workflow. We will move from broad, hypothesis-generating screens to specific, in-depth validation, emphasizing the causal logic behind each experimental choice to ensure a robust and self-validating investigation.

Phase 1: Hypothesis Generation and Initial Target Identification

The initial phase is designed to cast a wide net, efficiently narrowing the vast landscape of potential biological targets to a manageable set of high-probability candidates. This is achieved by integrating computational, biochemical, and cell-based phenotypic approaches.

In Silico Target Prediction

Rationale & Expertise: Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective strategy to generate initial hypotheses.[7] By comparing the structure of the novel compound to libraries of molecules with known targets, we can predict potential interactions and guide subsequent screening efforts.[5]

Experimental Protocol: Molecular Docking & Pharmacophore Modeling

-

Compound Preparation: Generate a high-quality 3D conformation of the this compound derivative.

-

Target Library Selection: Select a library of protein crystal structures, focusing on kinases, given the known activities of the quinoxaline scaffold.[4][8] Public databases like the Protein Data Bank (PDB) are primary sources.

-

Molecular Docking: Utilize software (e.g., AutoDock, Glide) to computationally place the compound into the binding site of each target protein.[7] The algorithm calculates a binding affinity score, predicting the most likely interactions.

-

Pharmacophore Analysis: Identify the key chemical features of the novel compound (e.g., hydrogen bond donors/acceptors, aromatic rings) and screen against pharmacophore databases to find known drugs or ligands with similar features, thus inferring potential targets.

-

Data Analysis: Rank potential targets based on docking scores and pharmacophore hits. This list, while predictive, requires experimental validation.

Broad-Spectrum Biochemical Screening

Rationale & Expertise: An unbiased biochemical screen is the most direct way to identify enzymatic targets. A broad-panel kinase screen is the logical starting point for a quinoxaline derivative. This approach tests the compound against hundreds of purified kinases simultaneously, providing a clear profile of its inhibitory activity.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Submission: Provide the compound to a specialized contract research organization (CRO) or utilize an in-house platform.

-

Assay Format: Typically, these assays measure the consumption of ATP or the phosphorylation of a substrate via fluorescence or luminescence.

-

Initial Screen: A single high concentration of the compound (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400).

-

Hit Identification: Kinases showing significant inhibition (e.g., >90% at 10 µM) are identified as primary "hits."

-

Dose-Response & IC50 Determination: For the identified hits, a follow-up assay is performed with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Data Presentation: Sample Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |

| c-Met | 98% | 15 |

| EGFR | 92% | 85 |

| ABL1 | 75% | 1,200 |

| SRC | 45% | >10,000 |